Wogonin
Overview
Description
Wogonin is an O-methylated flavone, a type of flavonoid-like chemical compound. It is found in Scutellaria baicalensis and is one of the active ingredients of Sho-Saiko-To, a Japanese herbal supplement . The glycosides of wogonin are known as wogonosides .
Synthesis Analysis
An efficient synthesis of wogonin from benzene-1,3,5-triol as a starting material via seven steps with a total yield of 58% has been reported .Molecular Structure Analysis
Wogonin has been found to exhibit diverse biological activities such as anti-cancer, anti-inflammation, and treatment of bacterial and viral infections . The molecular mechanisms of how Wogonin mediates the cellular signal pathways and immune responses have been discussed .Chemical Reactions Analysis
Wogonin acts as an inhibitor of inflammation mediators produced by macrophages, lymphocytes, microglia, and endothelial cells. It also serves as a reactive oxygen species (ROS) scavenger .Physical And Chemical Properties Analysis
Wogonin is a flavonoid with a relative molecular weight of 284.26 and a molecular formula of C16H12O5 .Scientific Research Applications
Therapeutic and Pharmacological Benefits
Wogonin, a major bioactive compound found in the root of Scutellaria baicalensis, a traditional Chinese herbal medicine, has been extensively studied for its diverse biological activities. Research highlights wogonin's potential as a therapeutic adjuvant for various conditions. It has shown significant anti-viral, anti-inflammatory, neuroprotective, anxiolytic, and anticonvulsant properties. Studies have explored wogonin's mechanisms of action, revealing its ability to mediate cellular signaling pathways and immune responses, making it valuable in multiple therapeutic applications (Huynh et al., 2020).
Anti-Cancer Properties
Wogonin's anti-cancer capabilities have attracted attention due to its ability to target various cell signaling pathways across different types of cancers. It has been found to affect pathways such as Wnt/β-catenin, JAK/STAT, VEGF/VEGFR, and TRAIL-driven apoptotic pathways, highlighting its broad spectrum of action against oncogenic signaling cascades. This has opened up new avenues for using wogonin in cancer prevention, treatment, and in overcoming drug resistance, though the regulation of non-coding RNAs by wogonin remains a gap in current research (Butt et al., 2021).
Pharmacokinetics and Biological Activities
Further research into wogonin's chemistry and pharmacokinetic profile has been encouraged by its demonstrated anti-inflammatory, antioxidant, cytotoxic, neuroprotective, antidiabetic, and antiviral effects. Despite these promising results, there's a noted lack of studies on the toxicity profile of wogonin, highlighting the need for more comprehensive research to establish its safety and the maximal tolerable dose for clinical application (Hassanin et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5,7-dihydroxy-8-methoxy-2-phenylchromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-15-12(19)7-10(17)14-11(18)8-13(21-16(14)15)9-5-3-2-4-6-9/h2-8,17,19H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTFNNCXVBYBSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70212557 | |
Record name | Wogonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70212557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Wogonin | |
CAS RN |
632-85-9 | |
Record name | Wogonin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=632-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Wogonin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Wogonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70212557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | WOGONIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POK93PO28W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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